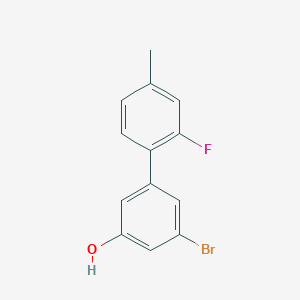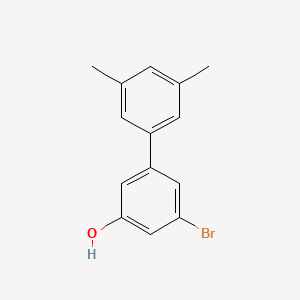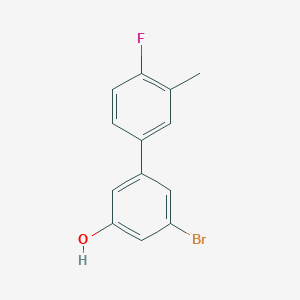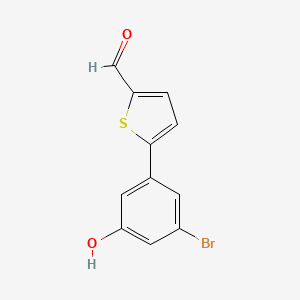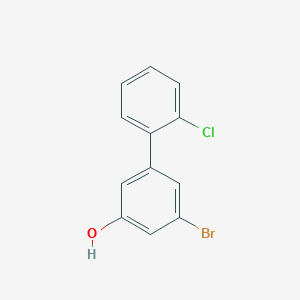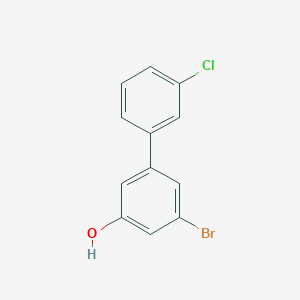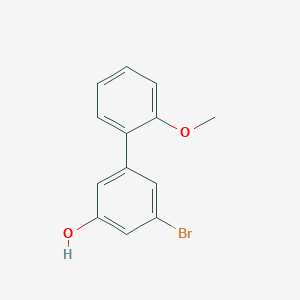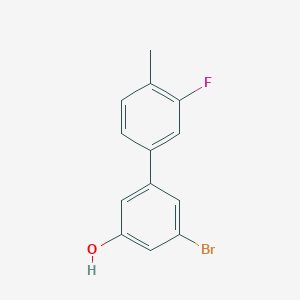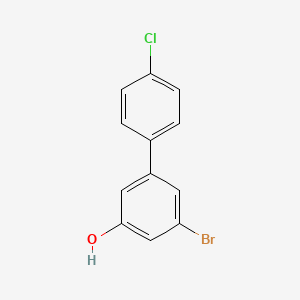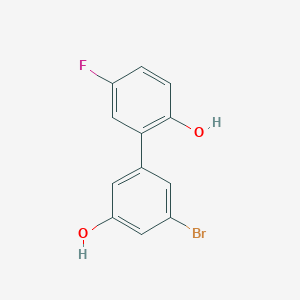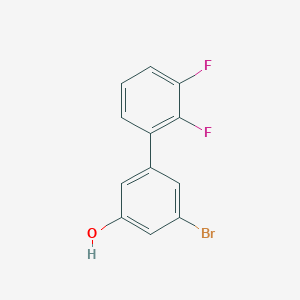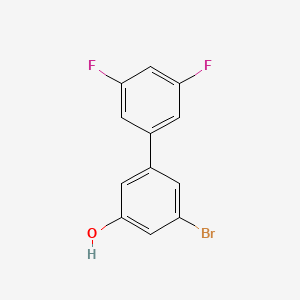
3-Bromo-5-(3,5-difluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% (3-B5-DFPP) is an organobromine compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents. 3-B5-DFPP is widely used in organic synthesis, biochemistry, and analytical chemistry, and has been used for various applications in the laboratory.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as monofluorinated and difluorinated phenols, as well as in the synthesis of polymers. It has also been used in the synthesis of peptides, proteins, and other biologically active compounds. Additionally, 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has been used as a catalyst in the synthesis of polymers and other organic compounds. It has also been used in the synthesis of polymers for use in medical applications.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an electron donor in the reaction, allowing for the formation of a new bond between the two reactants. Additionally, the compound is believed to act as a catalyst, allowing for the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% are not fully understood. However, it has been suggested that the compound may have some anti-inflammatory properties. Additionally, it has been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound, making it safe to handle and use in the laboratory. Additionally, it is a low-cost compound, making it an attractive option for use in research. However, there are some limitations to its use in the laboratory. For example, the compound is sensitive to light and air, making it difficult to store for long periods of time. Additionally, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 3-Bromo-5-(3,5-difluorophenyl)phenol, 95%. For example, further research could be conducted to explore the potential therapeutic applications of the compound, such as its anti-inflammatory and anti-fungal/bacterial activities. Additionally, further research could be conducted to explore the potential use of the compound as a catalyst in the synthesis of polymers and other organic compounds. Finally, further research could be conducted to explore the potential use of 3-Bromo-5-(3,5-difluorophenyl)phenol, 95% in drug delivery systems.
Métodos De Síntesis
3-Bromo-5-(3,5-difluorophenyl)phenol, 95% can be synthesized by the reaction of 3-bromo-5-fluorophenol with 3,5-difluorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 nucleophilic substitution reaction. The reaction is typically carried out at room temperature, and the desired product is obtained in high yields. The reaction can be further optimized by varying the reaction conditions, such as temperature, time, and solvent.
Propiedades
IUPAC Name |
3-bromo-5-(3,5-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O/c13-9-1-7(4-12(16)5-9)8-2-10(14)6-11(15)3-8/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKCQJFDDXDDLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686393 |
Source


|
| Record name | 5-Bromo-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-01-0 |
Source


|
| Record name | 5-Bromo-3',5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

